Glycol dimercaptoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30032. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S2/c7-5(3-11)9-1-2-10-6(8)4-12/h11-12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYGHMBJXWRQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CS)OC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68865-56-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-mercaptoacetyl)-ω-[(2-mercaptoacetyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68865-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0044527 | |

| Record name | Ethane-1,2-diyl bis(sulfanylacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-81-9 | |

| Record name | Glycol dimercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene bis(mercaptoacetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol dimercaptoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane-1,2-diyl bis(sulfanylacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene di(S-thioacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Glycol Dimercaptoacetate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of glycol dimercaptoacetate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other advanced scientific fields where this versatile molecule finds application.

Chemical Identity and Structure

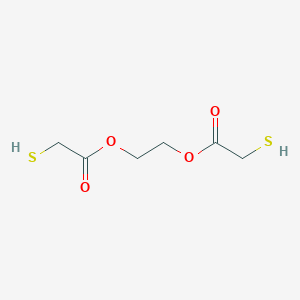

This compound, also known by its IUPAC name 2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate, is a diester of ethylene (B1197577) glycol and thioglycolic acid.[1][] It is a bifunctional molecule containing two thiol (-SH) groups and two ester linkages, which impart its characteristic reactivity.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 123-81-9[] |

| IUPAC Name | 2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate[1] |

| Molecular Formula | C6H10O4S2[] |

| SMILES | C(COC(=O)CS)OC(=O)CS[1] |

| InChI | InChI=1S/C6H10O4S2/c7-5(3-11)9-1-2-10-6(8)4-12/h11-12H,1-4H2[1] |

| Synonyms | Ethylene glycol bis(mercaptoacetate), Ethylene glycol dithioglycolate, GDMA[1][4] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic thiol odor.[3][5] It is poorly soluble in water but miscible with alcohols and other organic solvents.[6][7]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 210.27 g/mol | [4] |

| Boiling Point | 137-139 °C at 2 mmHg | [][6] |

| Melting Point | Not available | |

| Density | 1.313 g/mL at 25 °C | [][6] |

| Refractive Index (n20/D) | 1.522 | [] |

| Flash Point | >110 °C (>230 °F) | [] |

| Vapor Pressure | 0.62 Pa at 25 °C | [4] |

| Solubility in Water | 20 g/L at 20 °C | [6][7] |

| logP | 0.6 | [] |

Experimental Protocols

Synthesis: Esterification of Ethylene Glycol with Thioglycolic Acid

This compound is synthesized via the Fischer esterification of ethylene glycol with two equivalents of thioglycolic acid, typically in the presence of an acid catalyst and a solvent that allows for the azeotropic removal of water to drive the reaction to completion.[6]

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethylene glycol (1.0 equivalent), thioglycolic acid (2.0-2.2 equivalents), a catalytic amount of an acid catalyst such as p-toluenesulfonic acid, and a suitable solvent like toluene.

-

Esterification: Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Vacuum Distillation

The crude this compound is typically purified by vacuum distillation to remove any unreacted starting materials and byproducts.[8]

Detailed Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the boiling point of this compound (137-139 °C at 2 mmHg).[]

Analytical Data

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data of this compound

| Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR | The spectrum is expected to show a singlet for the ethylene protons (O-CH₂-CH₂-O) and a doublet and a triplet for the methylene (B1212753) (S-CH₂) and thiol (SH) protons of the mercaptoacetate (B1236969) groups, respectively. | [7][9] |

| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon (C=O), the ethylene carbons (O-CH₂-CH₂-O), and the methylene carbon of the mercaptoacetate group (S-CH₂). | [9] |

| FT-IR (cm⁻¹) | Strong C=O stretching absorption around 1730-1750 cm⁻¹ (ester), C-O stretching in the 1250-1000 cm⁻¹ region, and a weak S-H stretching band around 2550 cm⁻¹.[6][9] | |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of the ester and thioester bonds.[10] |

Applications in Drug Development and Research

The unique chemical structure of this compound, with its two reactive thiol groups, makes it a valuable tool in drug development and various research applications.

Crosslinking Agent for Hydrogel Formation

This compound is widely used as a crosslinking agent in the formation of hydrogels, particularly through thiol-ene click chemistry.[11][12] These hydrogels are extensively investigated for controlled drug delivery applications. The thiol groups of this compound can readily react with polymers containing "ene" functional groups (e.g., vinyl or allyl groups) in the presence of a photoinitiator and UV light, or via a Michael addition reaction.[11][13]

The resulting hydrogel network can encapsulate therapeutic agents, which are then released in a controlled manner as the hydrogel swells or degrades. The density of the crosslinking, which can be controlled by the concentration of this compound, influences the mesh size of the hydrogel and, consequently, the release rate of the encapsulated drug.[14][15]

Logical Relationship of Thiol-Ene Hydrogel Formation

Caption: Thiol-ene click chemistry for drug-loaded hydrogel formation.

Chelating Agent

The thiol groups in this compound can act as effective chelating agents for heavy metal ions.[] This property is relevant in the development of treatments for heavy metal poisoning, where the molecule can bind to toxic metals, facilitating their removal from the body.[]

Other Applications

Beyond drug development, this compound is used in the synthesis of polymers and as a curing agent for epoxy resins.[6] Its antioxidant properties also make it a useful stabilizer in various formulations.[3]

Safety and Handling

This compound is harmful if swallowed, and can cause skin and serious eye irritation.[] It has a strong, unpleasant odor characteristic of thiols.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[16]

Conclusion

This compound is a versatile chemical with a rich chemistry stemming from its dual thiol and ester functionalities. Its role as a crosslinking agent in the formation of hydrogels for controlled drug release is of significant interest to the drug development community. The information provided in this technical guide serves as a comprehensive resource for scientists and researchers working with or considering the use of this important molecule.

References

- 1. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry [mdpi.com]

- 3. polysciences.com [polysciences.com]

- 4. This compound | 123-81-9 [amp.chemicalbook.com]

- 5. CAS 123-81-9: this compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. sae.org [sae.org]

- 9. Ethylene di(S-thioacetate) | C6H10O4S2 | CID 61059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. kinampark.com [kinampark.com]

- 12. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis and Purification of Glycol Dimercaptoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Glycol dimercaptoacetate (GDMA), a versatile crosslinking agent with applications in polymer chemistry and potentially in drug development. This document outlines a detailed experimental protocol for its synthesis via direct esterification, methods for its purification, and relevant quantitative data.

Synthesis of this compound

The primary route for the synthesis of this compound is the direct esterification of ethylene (B1197577) glycol with thioglycolic acid. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by the removal of water.

Reaction Scheme:

Experimental Protocol: Direct Esterification

This protocol is based on established esterification procedures and data from related syntheses.

Materials:

-

Ethylene glycol (anhydrous)

-

Thioglycolic acid

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (B28343) (or other suitable azeotropic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dichloromethane or ethyl acetate (B1210297) (for extraction)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Dean-Stark apparatus or a similar setup for azeotropic water removal

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask, add ethylene glycol (1.0 molar equivalent).

-

Add a molar excess of thioglycolic acid (approximately 2.2 to 2.5 molar equivalents).

-

Add toluene to the flask to facilitate azeotropic removal of water. The volume should be sufficient to fill the Dean-Stark trap.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.5-1.0 mol% relative to ethylene glycol).

-

-

Esterification:

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. The reaction temperature will typically be in the range of 110-120°C.

-

Continuously remove the water that collects in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is generally complete when the theoretical amount of water has been removed (typically several hours).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene and any remaining volatile components under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification of this compound

The primary method for purifying this compound is vacuum distillation, which is necessary due to its high boiling point and to prevent thermal decomposition.

Experimental Protocol: Vacuum Distillation

Equipment:

-

Vacuum distillation apparatus (Claisen flask, distillation head with a thermometer, condenser, and receiving flask)

-

Vacuum pump and pressure gauge

-

Heating mantle with a magnetic stirrer

-

Boiling chips or a magnetic stir bar

Procedure:

-

Apparatus Setup:

-

Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.

-

Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.

-

-

Distillation:

-

Gradually apply vacuum to the system, reducing the pressure to approximately 2 mm Hg.

-

Begin heating the distillation flask.

-

Collect the fraction that distills at 137-139°C.[]

-

Discard any initial lower-boiling fractions and any high-boiling residue.

-

-

Product Collection:

-

The purified this compound will be a colorless to pale yellow liquid.

-

Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

-

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10O4S2 |

| Molecular Weight | 210.27 g/mol |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 137-139 °C at 2 mm Hg[] |

| Density | 1.313 g/mL at 25 °C |

| Refractive Index (nD20) | 1.522 |

| Solubility | Soluble in organic solvents, poorly soluble in water |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value/Range |

| Reactant Molar Ratio (Thioglycolic Acid : Ethylene Glycol) | 2.2:1 to 2.5:1 |

| Catalyst (p-Toluenesulfonic acid) | 0.5 - 1.0 mol% |

| Reaction Temperature | 110 - 120 °C |

| Expected Yield | 70-98% |

| Expected Purity (after distillation) | >97% |

Mandatory Visualizations

Diagram 1: Synthesis Workflow

References

An In-depth Technical Guide to Glycol Dimercaptoacetate (CAS 123-81-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol dimercaptoacetate (CAS 123-81-9), also known as ethylene (B1197577) glycol bis(thioglycolate), is a multifunctional chemical compound characterized by the presence of two thiol (-SH) groups. This dithiol possesses significant reactivity, making it a valuable component in a variety of chemical syntheses and applications.[1][2] Its utility spans across polymer chemistry, where it acts as a crosslinking agent, to the medical field, where it is explored as a chelating agent for heavy metal intoxication.[3][] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic stench.[3] It is soluble in water and organic solvents.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 123-81-9 | |

| Molecular Formula | C₆H₁₀O₄S₂ | [] |

| Molecular Weight | 210.27 g/mol | [] |

| Appearance | Clear, colorless to pale yellow liquid with a stench | [3][] |

| Density | 1.313 g/mL at 25 °C | [5] |

| Boiling Point | 137-139 °C at 2 mm Hg | [5] |

| Flash Point | >110 °C (>230 °F) | [6] |

| Water Solubility | 20 g/L at 20 °C | [5] |

| Refractive Index (n20/D) | 1.522 | [5] |

| InChI Key | PSYGHMBJXWRQFD-UHFFFAOYSA-N | [] |

| SMILES | C(COC(=O)CS)OC(=O)CS | [] |

Synthesis

This compound is typically synthesized via the esterification of ethylene glycol with thioglycolic acid.[5] This reaction involves the condensation of the hydroxyl groups of ethylene glycol with the carboxylic acid groups of thioglycolic acid, forming ester linkages and releasing water as a byproduct.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

-

Ethylene glycol (1.0 mol)

-

Thioglycolic acid (2.2 mol)

-

p-Toluenesulfonic acid (catalyst, 0.02 mol)

-

Toluene (B28343) (solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol, thioglycolic acid, p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Applications

The dual thiol functionality of this compound makes it a versatile molecule for various applications, primarily in polymer chemistry and as a chelating agent.

Polymer Chemistry: Crosslinking Agent

This compound is widely used as a crosslinking agent in the synthesis of polymers.[1] Its two thiol groups can react with various functional groups, such as isocyanates, epoxides, and alkenes (in thiol-ene reactions), to form a three-dimensional polymer network. This crosslinking enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymer. It is particularly useful in the formulation of adhesives, sealants, and coatings.[2]

One of the key reactions involving this compound in polymer science is the thiol-ene "click" reaction. This reaction proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond (ene) and is known for its high efficiency, selectivity, and mild reaction conditions.

Caption: Thiol-Ene "Click" Reaction Mechanism.

This protocol provides a general procedure for the UV-initiated polymerization of a thiol-ene system using this compound.

Materials:

-

This compound (GDMA)

-

A difunctional alkene (e.g., diallyl phthalate)

-

A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (if necessary, e.g., toluene)

-

UV curing system (365 nm)

-

Glass slides

-

Spacers

Procedure:

-

Prepare a homogeneous mixture of this compound and the difunctional alkene in a stoichiometric ratio of thiol to ene functional groups (1:1).

-

Add the photoinitiator to the mixture at a concentration of, for example, 1 wt%. Ensure complete dissolution. If a solvent is used, ensure all components are fully dissolved.

-

Place spacers of a desired thickness on a glass slide.

-

Deposit the thiol-ene mixture onto the glass slide.

-

Place a second glass slide on top to create a thin film of the mixture.

-

Expose the assembly to UV radiation (e.g., 365 nm) for a specified time to initiate polymerization and curing. The curing time will depend on the intensity of the UV source and the specific formulation.

-

After curing, the solid polymer film can be removed from the glass slides.

-

The resulting polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of thiol and ene peaks, and by mechanical testing to evaluate its physical properties.

Drug Development: Chelating Agent for Heavy Metal Poisoning

The thiol groups in this compound can bind to heavy metal ions, forming stable complexes that can be excreted from the body.[] This property makes it a candidate for the development of drugs for the treatment of heavy metal poisoning, such as from lead, mercury, or arsenic.[3] The two thiol groups can form a chelate ring with the metal ion, which enhances the stability of the complex.

Caption: Chelation of a Heavy Metal Ion by GDMA.

This protocol outlines a general method to assess the in vitro chelation of a heavy metal ion, such as lead (Pb²⁺), by this compound.

Materials:

-

This compound (GDMA)

-

A water-soluble salt of the heavy metal (e.g., lead(II) nitrate, Pb(NO₃)₂)

-

Buffer solution (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4)

-

Deionized water

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the heavy metal salt of a known concentration (e.g., 1000 ppm) in deionized water.

-

Prepare a stock solution of this compound of a known concentration in the buffer solution.

-

-

Chelation Reaction:

-

In a series of test tubes, add a fixed amount of the heavy metal stock solution.

-

Add varying amounts of the this compound stock solution to achieve different molar ratios of chelating agent to metal ion (e.g., 0.5:1, 1:1, 2:1, 5:1).

-

Bring the final volume of each tube to a constant value with the buffer solution.

-

Include a control tube containing only the heavy metal salt in the buffer.

-

-

Incubation:

-

Incubate all tubes at a constant temperature (e.g., 37 °C) for a specific period (e.g., 24 hours) to allow the chelation reaction to reach equilibrium.

-

-

Separation of Free and Complexed Metal (Optional but recommended):

-

Use a technique like ultrafiltration to separate the low-molecular-weight GDMA-metal complex from any remaining free metal ions (this step may vary depending on the analytical method).

-

-

Quantification of Unbound Metal:

-

Measure the concentration of the unbound (free) heavy metal in each sample using AAS or ICP-MS.

-

-

Data Analysis:

-

Calculate the percentage of the metal chelated by this compound at each molar ratio using the following formula:

-

% Chelation = [ (Initial Metal Conc. - Free Metal Conc.) / Initial Metal Conc. ] * 100

-

-

Plot the percentage of chelation against the molar ratio of GDMA to the metal ion to determine the chelation efficiency.

-

Safety and Toxicology

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Due to its stench and potential for adverse health effects, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is stable under normal temperatures and pressures but may discolor upon exposure to air.[3] It is incompatible with strong bases and strong oxidizing agents.[3]

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 330 mg/kg | [3] |

Conclusion

This compound (CAS 123-81-9) is a versatile chemical with significant applications in polymer science and has potential in the development of therapeutic agents. Its dual thiol functionality allows for effective crosslinking in polymer systems and chelation of heavy metal ions. The experimental protocols provided in this guide offer a starting point for researchers and scientists to explore the synthesis and applications of this compound. As with all chemicals, proper safety precautions must be observed when handling this compound. Further research into its applications, particularly in the biomedical field, is warranted to fully realize its potential.

References

Spectroscopic analysis of Glycol dimercaptoacetate (NMR, FTIR, Raman)

An in-depth analysis of Glycol Dimercaptoacetate (GDMA) using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound (CAS No. 123-81-9), a key chemical intermediate. By detailing the spectral data obtained from ¹H NMR, ¹³C NMR, FTIR, and Raman spectroscopy, this document serves as an essential resource for the identification, characterization, and quality control of this compound.

Introduction

This compound, with the molecular formula C₆H₁₀O₄S₂, is an ester of ethylene (B1197577) glycol and thioglycolic acid. Its structure, featuring two ester linkages and two thiol groups, makes it a versatile molecule in various chemical syntheses. Accurate and thorough analytical characterization is paramount for its application in research and development. This guide focuses on the spectroscopic techniques that provide detailed structural information and a fingerprint for this compound.

Below is a visualization of the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Chemical Structure

Understanding the chemical structure of this compound is fundamental to interpreting its spectra. The key functional groups are the ester carbonyls (C=O), the thiol groups (S-H), the methylene (B1212753) groups of the ethylene glycol backbone, and the methylene groups adjacent to the sulfur and carbonyl groups.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.3 | Singlet | 4H | O-CH₂-CH₂-O |

| ~ 3.3 | Doublet | 4H | S-CH₂-C=O |

| ~ 2.0 | Triplet | 2H | -SH |

Note: The chemical shift of the thiol proton (-SH) can be variable and may broaden or exchange with deuterated solvents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 170 | C=O (Ester) |

| ~ 63 | O-CH₂ |

| ~ 28 | S-CH₂ |

Vibrational Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by the strong absorption of the carbonyl group.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Medium | C-H stretching (alkane) |

| 2590-2550 | Weak | S-H stretching (thiol) |

| ~ 1735 | Strong | C=O stretching (ester) |

| 1250-1150 | Strong | C-O stretching (ester) |

| ~ 650 | Medium | C-S stretching |

Raman Spectroscopy

Raman spectroscopy is particularly useful for detecting the sulfur-containing functional groups.

Table 4: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 2590-2550 | Strong | S-H stretching (thiol) |

| ~ 1735 | Weak | C=O stretching (ester) |

| ~ 650 | Strong | C-S stretching |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A typical concentration is 5-10 mg/mL.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or corresponding frequency) NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. A single drop of the liquid is placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition:

-

Instrument: FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is collected and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Raman Spectroscopy

-

Sample Preparation: A small amount of the liquid sample is placed in a glass vial or a capillary tube.

-

Data Acquisition:

-

Instrument: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Laser Power: Optimized to maximize the Raman signal without causing sample degradation or fluorescence.

-

Integration Time: Several seconds to minutes, depending on the sample's Raman scattering efficiency.

-

Spectral Range: Typically 200-3500 cm⁻¹.

-

-

Data Processing: The collected spectrum is corrected for instrument response and baseline distortions. The x-axis represents the Raman shift in wavenumbers (cm⁻¹).

Conclusion

The spectroscopic data and methodologies presented in this guide provide a robust framework for the analysis of this compound. The combination of NMR, FTIR, and Raman spectroscopy allows for a comprehensive structural elucidation and serves as a reliable reference for quality assessment in various scientific and industrial applications.

Mass spectrometry analysis of Glycol dimercaptoacetate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Glycol Dimercaptoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (GDMA), also known as ethylene (B1197577) glycol bis(mercaptoacetate), is a chemical compound with applications in various industries, including cosmetics and polymer manufacturing.[1] Its structure, featuring two thiol groups, makes it a reactive molecule capable of participating in disulfide bond formation and other chemical reactions. The analysis of GDMA is crucial for quality control in manufacturing processes, stability testing in formulations, and for safety and toxicological assessments in biological matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective method for the quantification and characterization of GDMA.

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound. It details hypothetical yet scientifically grounded experimental protocols, discusses potential fragmentation patterns, and presents data in a structured format to aid researchers and professionals in the development and validation of analytical methods for this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix in which GDMA is being analyzed.

-

For Cosmetic Formulations (e.g., creams, lotions):

-

Accurately weigh approximately 100 mg of the cosmetic product into a 15 mL polypropylene (B1209903) centrifuge tube.

-

Add 5 mL of a suitable organic solvent, such as acetonitrile (B52724) or methanol, to extract GDMA from the formulation.

-

Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble excipients.

-

Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis. A dilution with the initial mobile phase may be necessary to bring the concentration within the calibration range.

-

-

For Biological Matrices (e.g., plasma, serum):

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an HPLC vial for injection.

-

Liquid Chromatography (LC) Parameters

Reverse-phase chromatography is a suitable technique for the separation of this compound.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) in positive ion mode is expected to be a suitable ionization technique for GDMA.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Data Presentation: Quantitative Analysis

For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred method. The selection of precursor and product ions is critical for selectivity and sensitivity. Based on the structure of GDMA (Molecular Weight: 210.29 g/mol ), the protonated molecule [M+H]⁺ with an m/z of 211.0 would be the likely precursor ion. The fragmentation of this precursor would yield several product ions.

Table 1: Hypothetical MRM Transitions for this compound (GDMA) Analysis

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Dwell Time (ms) | Use Case |

| GDMA | 211.0 | 119.0 | 15 | 100 | Quantifier |

| GDMA | 211.0 | 91.0 | 20 | 100 | Qualifier |

| GDMA | 211.0 | 61.0 | 25 | 100 | Qualifier |

Note: The collision energies provided are hypothetical and would require optimization during method development.

Visualization of Key Processes

Experimental Workflow

The overall process from sample receipt to data analysis can be visualized as a streamlined workflow.

Caption: A diagram illustrating the workflow for the analysis of this compound.

Proposed Mass Fragmentation Pathway

Understanding the fragmentation of GDMA is key to developing a selective MRM method. The fragmentation is likely to occur at the ester linkages and the carbon-sulfur bonds.

Caption: A diagram showing the proposed fragmentation of protonated this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. While empirical data from validated methods are essential for refining these protocols, the information presented herein offers a robust starting point for researchers, scientists, and drug development professionals. The proposed experimental conditions, combined with an understanding of the potential fragmentation pathways, will facilitate the development of sensitive, selective, and reliable analytical methods for the determination of GDMA in various matrices. The structured data tables and visual diagrams are intended to serve as practical tools for laboratory implementation.

References

Physical properties of Glycol dimercaptoacetate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of Glycol dimercaptoacetate (CAS No. 123-81-9), a compound of interest in polymer chemistry and as a chelating agent. The data presented is compiled from publicly available literature and is supplemented with detailed experimental protocols for its verification.

Core Physical Properties

The boiling point and density are critical parameters for the handling, processing, and application of this compound. These properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 137-139 °C | at 2 mmHg |

| Density | 1.313 g/mL | at 25 °C |

| 1.32 g/cm³ | at 20 °C |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point at reduced pressure and the density of liquid compounds such as this compound.

Determination of Boiling Point via Vacuum Distillation

The boiling point of this compound is reported at a reduced pressure (2 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point.[1] Vacuum distillation is the standard method for this determination.[1]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] By reducing the external pressure, the boiling point is lowered.[1]

Apparatus:

-

Round-bottom distillation flask

-

Heating mantle

-

Stir bar or boiling chips

-

Claisen adapter

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump)

-

Manometer

Procedure:

-

A sample of this compound is placed in the distillation flask along with a stir bar or boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the Claisen adapter, allowing for an accurate reading of the vapor temperature.[1]

-

The vacuum pump is connected and the pressure inside the apparatus is lowered to the desired level (e.g., 2 mmHg), as measured by the manometer.

-

The sample is gently heated.

-

As the liquid boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at that specific pressure.[2]

Determination of Density via Pycnometer

The pycnometer method is a highly precise technique for determining the density of a liquid. It relies on accurately measuring the mass of a known volume of the liquid.

Principle: Density is defined as the mass of a substance per unit volume (ρ = m/V). A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (like water), and then filled with the sample liquid, the density of the sample can be accurately calculated.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed (m₀).

-

The pycnometer is filled with distilled water (a reference liquid with a well-known density at various temperatures) and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The stopper is inserted, and any excess water that emerges through the capillary is carefully wiped off.

-

The pycnometer filled with water is weighed (m₁).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The same procedure of thermal equilibration and weighing is followed to get the mass of the pycnometer filled with the sample (m₂).

-

The density of the this compound (ρₛ) is calculated using the following formula: ρₛ = [(m₂ - m₀) / (m₁ - m₀)] * ρw where ρw is the known density of water at the experimental temperature.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.

Caption: Workflow for determining the density and boiling point of a liquid.

References

The Solubility Profile of Glycol Dimercaptoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol dimercaptoacetate (GDMA), also known as ethylene (B1197577) glycol bis(thioglycolate), is a versatile diester of ethylene glycol and thioglycolic acid. Its unique chemical structure, featuring two thiol (-SH) groups, imparts valuable properties that are leveraged in diverse scientific and industrial applications. In the pharmaceutical and drug development sectors, GDMA is of particular interest as a chelating agent for the treatment of heavy metal poisoning.[1] Its ability to bind with toxic metal ions facilitates their removal from the body. Furthermore, GDMA serves as a crucial crosslinking agent in the synthesis of various polymers. An in-depth understanding of its solubility in different solvents is paramount for its effective application in research, formulation development, and manufacturing processes.

This technical guide provides a detailed overview of the solubility of this compound in a range of common solvents. It includes a compilation of available quantitative and qualitative solubility data, detailed experimental protocols for its synthesis, and visualizations of its synthesis workflow and proposed mechanism of action as a chelating agent.

Data Presentation: Solubility of this compound

The solubility of a compound is a critical physical property that dictates its utility in various applications. The following tables summarize the known solubility of this compound in aqueous and organic solvents based on available data.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Water | 20 | 20 | [2][3][4] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Solubility Description | Citation |

| Alcohols | Alcohol (general) | Miscible | [2][3][4][5] |

| Ethers | Ether (general) | Soluble | [6] |

| Organic Solvents | General | Soluble | [7] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of ethylene glycol with two equivalents of thioglycolic acid, with an acid catalyst.

Materials:

-

Ethylene glycol

-

Thioglycolic acid

-

Sulfuric acid (concentrated, as catalyst)

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dichloromethane or ethyl acetate (B1210297) (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add ethylene glycol and at least two molar equivalents of thioglycolic acid. Add toluene to the flask to a volume sufficient to fill the Dean-Stark trap.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent from the organic solution.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Mandatory Visualizations

Logical Relationships in Synthesis and Application

The following diagrams illustrate the key processes related to this compound, from its chemical synthesis to its primary application in chelation therapy.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | 123-81-9 [chemicalbook.com]

- 4. 123-81-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 123-81-9 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. CAS 123-81-9: this compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Reactivity of Thiol Groups in Glycol Dimercaptoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol dimercaptoacetate (GDMA) is a versatile dithiol compound whose reactivity is centered around its two thiol groups. These sulfur-containing functional groups are susceptible to a variety of chemical transformations, making GDMA a valuable building block in polymer chemistry, materials science, and drug delivery systems. This technical guide provides a comprehensive overview of the reactivity of the thiol groups in GDMA, with a focus on their involvement in oxidation, disulfide bond formation, and Michael addition reactions. Detailed experimental protocols, quantitative data, and visualizations of key concepts are presented to equip researchers and professionals with the knowledge to effectively utilize GDMA in their respective fields.

Introduction

This compound (CAS No. 123-81-9), also known as ethylene (B1197577) glycol bis(mercaptoacetate), is an organic molecule featuring two thiol (-SH) groups attached to an ethylene glycol backbone via ester linkages. The presence of these two highly reactive thiol groups dictates the chemical behavior of GDMA, making it a potent crosslinking agent and a versatile synthon in various chemical processes. Its applications range from the synthesis of hydrogels and elastomers to its use as a chelating agent in biomedical contexts.[1][2] Understanding the fundamental reactivity of GDMA's thiol groups is paramount for its effective application.

This guide delves into the core reactions of GDMA's thiol groups, providing a detailed examination of their oxidation to form disulfide bonds, their participation as nucleophiles in Michael addition reactions, and their role in thiol-ene click chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of GDMA is provided in Table 1. These properties are essential for understanding its behavior in different reaction conditions and for developing appropriate analytical methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₄S₂ | [] |

| Molecular Weight | 210.27 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 137-139 °C at 2 mm Hg | [2] |

| Density | 1.313 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.522 | [2] |

| Solubility | Poorly soluble in water (20 g/L at 20 °C), miscible with alcohol | [2] |

| pKa of Thiol Groups | Estimated to be in the range of 8-9 |

Table 1: Physicochemical Properties of this compound

Key Reactions of Thiol Groups in this compound

The reactivity of GDMA is dominated by its thiol groups, which can undergo several important transformations. The key reactions include oxidation to disulfides, nucleophilic Michael addition, and radical-mediated thiol-ene reactions.

Oxidation and Disulfide Bond Formation

The thiol groups of GDMA are susceptible to oxidation, leading to the formation of disulfide bonds (-S-S-). This reaction is a cornerstone of GDMA's utility as a crosslinking agent, enabling the formation of polymer networks. The oxidation can be initiated by various oxidizing agents or by changes in the redox environment.

The general reaction for the oxidation of GDMA to form an intermolecular disulfide bond is depicted below:

References

Glycol Dimercaptoacetate in Polymerization: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol dimercaptoacetate (GDMA) is a versatile difunctional thiol monomer that plays a significant role in various polymerization processes, primarily through thiol-ene click chemistry and as a chain transfer agent in free-radical polymerizations. Its unique mercaptoacetate (B1236969) structure influences its reactivity and the properties of the resulting polymers. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in polymerization, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical pathways. Understanding these mechanisms is crucial for the rational design and synthesis of advanced polymeric materials for a range of applications, including in the biomedical and pharmaceutical fields.

Core Mechanisms of Action

This compound primarily participates in polymerization through two distinct mechanisms: thiol-ene polymerization and chain transfer in free-radical polymerization.

Thiol-Ene Polymerization

Thiol-ene polymerization is a powerful and efficient method for polymer synthesis, known for its "click" characteristics such as high yields, stereoselectivity, and rapid reaction rates.[1] GDMA, with its two thiol groups, can react with monomers containing two or more carbon-carbon double bonds (enes) to form poly(thioether ester) networks. This reaction can proceed via two main pathways: a radical-mediated addition and a base-catalyzed Michael addition.

This is the most common pathway for thiol-ene reactions involving GDMA. It is a step-growth polymerization process initiated by radicals generated from photoinitiators (UV light) or thermal initiators.[1] The mechanism proceeds through a two-step cycle:

-

Initiation: A radical initiator (I) is cleaved by heat or light to generate primary radicals (I•). These radicals then abstract a hydrogen atom from a thiol group of GDMA to form a thiyl radical (RS•).

-

Propagation and Chain Transfer: The thiyl radical adds across the double bond of an 'ene' monomer in an anti-Markovnikov fashion, creating a carbon-centered radical. This carbon-centered radical then rapidly abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming a stable thioether linkage. This chain transfer step is a hallmark of the thiol-ene reaction and is crucial for the step-growth nature of the polymerization.[1][2]

The continuous cycle of propagation and chain transfer leads to the formation of a crosslinked polymer network.

When the 'ene' monomer is an electron-deficient species, such as an acrylate (B77674) or maleimide, the thiol-ene reaction can proceed via a base-catalyzed Michael addition. In this mechanism, a base deprotonates the thiol group of GDMA to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the activated double bond, followed by protonation of the resulting enolate to form the thioether linkage.[3][4]

Chain Transfer Agent in Free-Radical Polymerization

The process can be summarized as follows:

-

Chain Transfer: A growing polymer radical (P•) abstracts a hydrogen atom from a thiol group of GDMA. This terminates the growth of that particular polymer chain and generates a thiyl radical (RS•).

-

Re-initiation: The newly formed thiyl radical can then initiate the polymerization of a new monomer molecule, starting a new polymer chain.

The efficiency of a CTA is described by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp).[7][8] Thiols, in general, have high chain transfer constants.

Quantitative Data

The reactivity of this compound is influenced by its chemical structure. The electron-withdrawing nature of the adjacent ester groups can affect the acidity of the thiol proton and the stability of the thiyl radical. Comparative studies have shown that mercaptopropionates can sometimes exhibit faster polymerization kinetics than mercaptoacetates in certain thiol-ene systems.[9] One study noted that mercaptoacetate-based thiols did not polymerize in the presence of polyethylene (B3416737) glycol dimethacrylate (PEGDMA) under their specific experimental conditions.

A kinetic study of the base-catalyzed reaction between this compound and glycidyl (B131873) phenyl ether (an epoxy) provided the following Arrhenius parameters for the elementary reaction steps.[10]

| Reaction Step | Pre-exponential Factor (A) | Activation Energy (Ea) (kJ/mol) |

| Deprotonation of thiol by base | 1.2 x 106 L/(mol·s) | 35.2 |

| Reverse of deprotonation | 2.1 x 108 L/(mol·s) | 48.5 |

| Nucleophilic attack of thiolate on epoxy | 1.5 x 107 L/(mol·s) | 42.6 |

| Deprotonation of conjugate acid by alkoxide | 3.8 x 1010 L/(mol·s) | 55.1 |

| Deprotonation of unreacted thiol by alkoxide | 2.9 x 108 L/(mol·s) | 22.4 |

Table 1: Arrhenius Parameters for the Base-Catalyzed Reaction of this compound with Glycidyl Phenyl Ether.[10]

The study concluded that the rate-controlling step is the deprotonation of the thiol by the base catalyst.[10]

| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |

| Isooctyl 3-mercaptopropionate | Styrene | 70 | > 1 |

| n-Dodecyl Mercaptan | Styrene | 60 | 18.7 ± 1 |

| n-Dodecyl Mercaptan | Methyl Methacrylate | 60 | 0.67 |

Table 2: Chain Transfer Constants for Structurally Similar Thiols.[11]

Experimental Protocols

Radical-Mediated Thiol-Ene Photopolymerization

This protocol describes a general procedure for the photopolymerization of this compound with a diene monomer.

Materials:

-

This compound (GDMA)

-

Diene monomer (e.g., diallyl phthalate)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (if required, e.g., tetrahydrofuran, THF)

Procedure:

-

Prepare a precursor solution by mixing stoichiometric amounts of this compound and the diene monomer (1:1 thiol to ene functional group ratio).

-

Add the photoinitiator to the mixture at a concentration of, for example, 1 wt%.

-

If necessary, dissolve the components in a minimal amount of solvent to achieve a homogeneous solution.

-

Place the solution in a mold or between two transparent plates (e.g., glass slides with a defined spacer).

-

Expose the sample to a UV light source (e.g., 365 nm) with a specific intensity for a predetermined time to initiate and complete the polymerization.

-

The progress of the reaction can be monitored in real-time using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the thiol S-H peak (around 2570 cm-1) and the C=C stretching peak of the ene.[12]

Base-Catalyzed Thiol-Ene (Michael Addition) Polymerization

This protocol outlines a general procedure for the base-catalyzed polymerization of this compound with a diacrylate monomer.

Materials:

-

This compound (GDMA)

-

Diacrylate monomer (e.g., polyethylene glycol diacrylate, PEGDA)

-

Base catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU)

-

Solvent (if required)

Procedure:

-

In a reaction vessel, dissolve the diacrylate monomer in a suitable solvent.

-

Add the base catalyst to the solution.

-

Slowly add a stoichiometric amount of this compound to the mixture while stirring.

-

Continue stirring at room temperature or a slightly elevated temperature until the polymerization is complete. The reaction progress can be monitored by the increase in viscosity or by spectroscopic methods.

-

The resulting polymer can be purified by precipitation in a non-solvent.

Conclusion

This compound is a valuable monomer in polymer chemistry, offering multiple pathways for the synthesis of well-defined polymers. Its participation in both radical-mediated and base-catalyzed thiol-ene reactions allows for the creation of diverse poly(thioether ester) networks with tunable properties. Furthermore, its high efficiency as a chain transfer agent provides a powerful tool for controlling the molecular weight of polymers produced through free-radical polymerization. A thorough understanding of the underlying mechanisms, supported by quantitative data and detailed experimental protocols, is essential for leveraging the full potential of this compound in the development of advanced materials for various scientific and industrial applications, including the design of novel biomaterials and drug delivery systems. Further research to determine the specific chain transfer constants of GDMA in various systems would be highly beneficial for more precise control over polymer synthesis.

References

- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 2. web.itu.edu.tr [web.itu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 7. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]

- 8. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Health and Safety Handling of Glycol Dimercaptoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety precautions necessary for handling Glycol dimercaptoacetate. The information is intended to support risk assessments and the implementation of safe laboratory and manufacturing practices.

Chemical and Physical Properties

This compound, also known as ethylene (B1197577) glycol bis(mercaptoacetate), is a chemical compound with the CAS number 123-81-9.[1][2] It is a colorless to almost colorless clear liquid with a strong, unpleasant odor characteristic of thiol compounds.[3] It is miscible with alcohol and poorly soluble in water.[2][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 123-81-9 | [1][2] |

| Molecular Formula | C6H10O4S2 | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Odor | Strong, disagreeable | [3] |

| Boiling Point | 137-139 °C at 2 mm Hg | [2] |

| Density | 1.313 g/mL at 25 °C | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Water Solubility | 20 g/L at 20 °C (poorly soluble) | [2][4] |

| Storage Temperature | Store below +30°C | [5] |

Toxicological Data

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye irritation and may cause an allergic skin reaction.[1]

Table 2: Summary of Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rabbit | Oral | 330 mg/kg | Harmful if swallowed | [2][5][6] |

| LD50 | Data Not Available | Dermal | - | Harmful in contact with skin (classified) | [1] |

| LC50 | Data Not Available | Inhalation | - | Harmful if inhaled (classified) | [1] |

| Skin Irritation | Data Not Available | Dermal | - | Causes skin irritation (classified) | [1] |

| Eye Irritation | Data Not Available | Ocular | - | Causes serious eye irritation (classified) | [1] |

| Skin Sensitization | Data Not Available | Dermal | - | May cause an allergic skin reaction (classified) | [1] |

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound are acute toxicity through oral, dermal, and inhalation routes, as well as skin and eye irritation and skin sensitization.[1]

Hazard Statements

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield are required.[7]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[7]

-

Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, a suitable respirator with an organic vapor cartridge should be used.[7]

Experimental Protocols for Safety Assessment

Standardized protocols are used to assess the toxicological properties of chemicals like this compound. Below are detailed methodologies for key experiments.

Skin Irritation Testing (In Vivo - Rabbit)

The Draize skin irritation test is a traditional method for assessing the skin irritation potential of a substance.[8]

Methodology:

-

Test Animals: Healthy, adult albino rabbits are used.[8]

-

Preparation: The fur on the back of the rabbits is clipped 24 hours before the test.

-

Application: 0.5 mL of the test substance is applied to a small area of intact skin. The site is then covered with a gauze patch.[8]

-

Exposure: The exposure period is typically 4 hours.[9]

-

Observation: After the exposure period, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4]

-

Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect). The scores for erythema and edema are added to calculate a primary irritation index.[4]

Eye Irritation Testing (In Vivo - Rabbit)

The Draize eye irritation test is used to assess the potential of a substance to cause eye damage.[8]

Methodology:

-

Test Animals: Healthy, adult albino rabbits are used.[8]

-

Application: 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[10]

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[10]

-

Scoring: The ocular lesions are scored according to a standardized system.

Skin Sensitization - Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[11] It measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a sensitization response.

Methodology:

-

Test Animals: Mice (e.g., CBA/Ca or CBA/J strain) are used.

-

Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.

-

Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine (B127349) is injected intravenously.

-

Sample Collection: Five hours after the injection, the draining auricular lymph nodes are excised.

-

Analysis: The lymph nodes are processed, and the incorporation of 3H-methyl thymidine is measured using a beta-scintillation counter.

-

Stimulation Index (SI): The proliferation is expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response.[11]

-

EC3 Value: The EC3 value is the estimated concentration of the test substance required to produce an SI of 3 and is used as a measure of the sensitizing potency.[3][11]

Plausible Signaling Pathway for Toxicity

While specific signaling pathways for this compound have not been extensively elucidated in publicly available literature, its chemical structure suggests a plausible mechanism of toxicity related to its thiol groups and potential for metabolic breakdown into reactive species. The following diagram illustrates a logical relationship of potential cellular events following exposure.

Caption: Plausible toxicity pathway for this compound.

Emergency Procedures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if skin irritation or a rash occurs.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Handling and Storage

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment to avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] Do not eat, drink, or smoke when using this product and wash thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and wear appropriate personal protective equipment. Remove all sources of ignition.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[7]

This technical guide provides a summary of the available health and safety information for this compound. It is essential for all personnel handling this substance to be thoroughly familiar with its hazards and to adhere strictly to the recommended safety precautions.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]